molecular formula C14H21N3O2 B6298978 2-Piperazin-1-yl-isonicotinic acid tert-butyl ester CAS No. 2368871-33-2

2-Piperazin-1-yl-isonicotinic acid tert-butyl ester

Cat. No.: B6298978
CAS No.: 2368871-33-2
M. Wt: 263.34 g/mol
InChI Key: VPBKMRJFLRAGQX-UHFFFAOYSA-N
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Description

2-Piperazin-1-yl-isonicotinic acid tert-butyl ester is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological activities, including antiviral, antipsychotic, antimicrobial, and anti-HIV-1 activities

Mechanism of Action

Target of Action

Similar compounds have been reported to exhibit inhibitory activities against enzymes like buche

Mode of Action

Compounds with similar structures have been reported to inhibit enzymes through mechanisms such as aza-michael addition . The compound may interact with its targets, leading to changes in their function and potentially inhibiting their activity.

Result of Action

Similar compounds have shown inhibitory activities against certain enzymes , which could lead to changes at the molecular and cellular level. More research is needed to fully understand the effects of this compound.

Preparation Methods

The synthesis of 2-Piperazin-1-yl-isonicotinic acid tert-butyl ester typically involves multi-step procedures. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach involves the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . Industrial production methods often involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

2-Piperazin-1-yl-isonicotinic acid tert-butyl ester undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Comparison with Similar Compounds

2-Piperazin-1-yl-isonicotinic acid tert-butyl ester can be compared with other similar compounds, such as tert-butyl 2-oxo-2-(1-piperazinyl)ethylcarbamate and tert-butyl [2-(4-benzylpiperazin-1-yl)-2-oxoethyl]carbamate . These compounds share similar structural features and biological activities but may differ in their specific applications and effectiveness. The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties.

Properties

IUPAC Name

tert-butyl 2-piperazin-1-ylpyridine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O2/c1-14(2,3)19-13(18)11-4-5-16-12(10-11)17-8-6-15-7-9-17/h4-5,10,15H,6-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPBKMRJFLRAGQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC(=NC=C1)N2CCNCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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